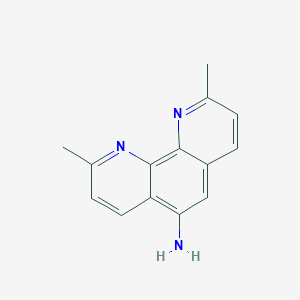

1,10-Phenanthrolin-5-amine, 2,9-dimethyl-

Description

Contextualization within 1,10-Phenanthroline (B135089) Chemistry

1,10-Phenanthroline (phen) is a tricyclic heterocyclic compound with the chemical formula C₁₂H₈N₂. chim.it Its two nitrogen atoms, positioned at the 1 and 10 positions, are ideally situated to coordinate with a wide array of metal ions, forming stable complexes. nih.gov This chelating ability is a cornerstone of its chemistry and has led to its widespread use in analytical chemistry, catalysis, and materials science. chim.it The planar nature of the phenanthroline ring system also allows it to intercalate into the DNA double helix, a property that has been extensively explored in the development of therapeutic agents. tpcj.org

The introduction of substituent groups onto the phenanthroline skeleton allows for the fine-tuning of its properties. In the case of 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- , the methyl groups in the 2 and 9 positions, adjacent to the nitrogen atoms, create steric hindrance. This steric bulk can influence the coordination geometry of metal complexes, often preventing the formation of tris-chelated complexes that are common with the unsubstituted 1,10-phenanthroline. wikipedia.org The amine group at the 5-position, an electron-donating group, is known to enhance the antioxidant and potential anticancer activities of phenanthroline derivatives. uctm.eduresearchgate.net

Overview of Key Academic Research Domains

The research applications of 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- are predicted to lie in several key scientific areas, based on the known activities of its structural components.

Coordination Chemistry: The presence of the bidentate nitrogen donor sites, modified by adjacent methyl groups, makes this compound an interesting ligand for the synthesis of novel metal complexes. Research in this area would likely explore the coordination behavior of this ligand with various transition metals and the properties of the resulting complexes. uci.eduresearchgate.net The steric hindrance from the methyl groups can lead to unusual coordination geometries and catalytic activities. researchgate.net

Catalysis: Phenanthroline-based ligands are widely used in catalysis. The specific steric and electronic properties of 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- could make it a valuable ligand in various catalytic reactions, such as cross-coupling reactions or oxidation catalysis. chim.it

Medicinal Chemistry: Phenanthroline derivatives have shown a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties. tpcj.org The parent compound, 2,9-dimethyl-1,10-phenanthroline (neocuproine), has demonstrated potent, copper-dependent cytotoxic activity against tumor cells. nih.gov The addition of an amino group at the 5-position has been shown in other phenanthroline derivatives to enhance biological activity. uctm.edunih.gov Therefore, 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- is a compound of interest for the development of new therapeutic agents.

Materials Science: The rigid, aromatic structure of the phenanthroline core lends itself to applications in materials science, such as in the construction of luminescent materials and sensors. The specific functional groups of the title compound could be exploited to create materials with tailored optical or electronic properties. nih.gov

Historical Development of Research on the Compound

The study of 1,10-phenanthroline and its derivatives dates back to the late 19th and early 20th centuries. wikipedia.org The initial focus was on the synthesis and coordination chemistry of the parent compound. The development of synthetic methods, such as the Skraup reaction, allowed for the preparation of various substituted phenanthrolines. wikipedia.org

A significant milestone in the field was the synthesis and characterization of 2,9-dimethyl-1,10-phenanthroline, also known as neocuproine (B1678164). wikipedia.org Its high selectivity for copper(I) ions made it an important reagent in analytical chemistry for the determination of copper. wikipedia.org In the latter half of the 20th century, the biological activities of phenanthroline derivatives began to be explored more systematically. Research in the 1980s revealed the potent copper-dependent antitumor activity of neocuproine. nih.gov

The introduction of the amino group at the 5-position represents a more recent area of investigation. Studies on 5-amino-1,10-phenanthroline have highlighted its potential as a building block for creating complexes with enhanced biological properties, such as antioxidant and anticancer activity. uctm.eduresearchgate.net The synthesis and study of 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- is a logical progression in this field, combining the established properties of the neocuproine backbone with the beneficial effects of the 5-amino substituent. While specific historical milestones for the title compound are not yet well-documented in mainstream literature, its rational design is based on decades of foundational research in phenanthroline chemistry.

Compound Data

Table 1: Physicochemical Properties of 1,10-Phenanthroline

| Property | Value |

| Chemical Formula | C₁₂H₈N₂ |

| Molar Mass | 180.21 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 117 °C (anhydrous) |

| Solubility | Soluble in water and various organic solvents |

Table 2: Physicochemical Properties of 2,9-Dimethyl-1,10-phenanthroline (Neocuproine)

| Property | Value |

| Chemical Formula | C₁₄H₁₂N₂ |

| Molar Mass | 208.264 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 162-164 °C |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone, ether, benzene |

Structure

3D Structure

Properties

IUPAC Name |

2,9-dimethyl-1,10-phenanthrolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-8-3-5-10-7-12(15)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSPLEIIRCKYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C3C(=C(C=C2C=C1)N)C=CC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327535 | |

| Record name | 5-Amino-2,9-Dimethyl-1,10-Phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118752-28-6 | |

| Record name | 5-Amino-2,9-Dimethyl-1,10-Phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1,10 Phenanthrolin 5 Amine, 2,9 Dimethyl

Direct Synthesis Routes to the Parent Compound

The synthesis of 2,9-dimethyl-1,10-phenanthrolin-5-amine is typically achieved through indirect methods, as direct amination of the 2,9-dimethyl-1,10-phenanthroline core is not a common strategy. The prevailing approaches involve the introduction of a nitro group at the 5-position, followed by its reduction to the desired amine.

Conventional Synthetic Pathways

The most established conventional route to 2,9-dimethyl-1,10-phenanthrolin-5-amine involves a two-step process:

Nitration: The synthesis commences with the nitration of 2,9-dimethyl-1,10-phenanthroline (neocuproine). This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The presence of the dimethyl groups at the 2 and 9 positions directs the substitution to the 5-position, yielding 5-nitro-2,9-dimethyl-1,10-phenanthroline.

Reduction: The subsequent step involves the reduction of the nitro group to an amine. This transformation can be accomplished using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrazine hydrate or hydrogen gas. Another effective method is the use of metal-acid systems, for instance, tin(II) chloride in the presence of hydrochloric acid.

This two-step sequence provides a reliable and scalable method for the preparation of the target amine.

Solvothermal Synthesis Approaches

While solvothermal methods are increasingly employed for the synthesis of metal-organic frameworks and coordination polymers involving phenanthroline derivatives, specific reports detailing the direct solvothermal synthesis of 2,9-dimethyl-1,10-phenanthrolin-5-amine from basic precursors are not prevalent in the current literature. Solvothermal synthesis has been utilized for the preparation of complexes containing the 2,9-dimethyl-1,10-phenanthroline ligand, where the high temperature and pressure conditions facilitate the formation of crystalline products. However, the application of this technique for the direct synthesis of the functionalized ligand itself remains an area for further exploration.

Functionalization at the 5-Position and Other Ring Positions

The presence of the amine group at the 5-position, along with the methyl groups at the 2 and 9 positions, offers multiple avenues for further chemical modification of the 2,9-dimethyl-1,10-phenanthrolin-5-amine scaffold.

Introduction of Aldehyde Functionalities

The introduction of aldehyde groups can be achieved at different positions of the 2,9-dimethyl-1,10-phenanthroline core.

Oxidation of Methyl Groups: The methyl groups at the 2 and 9 positions are susceptible to oxidation to form the corresponding aldehydes. A common reagent for this transformation is selenium dioxide (SeO₂). This reaction leads to the formation of 2,9-diformyl-1,10-phenanthroline derivatives. For instance, 5-nitro- and 5-bromo-2,9-dimethyl-1,10-phenanthroline can be oxidized to their respective 2,9-dicarboxaldehydes. scirp.orgscirp.orgresearchgate.net

Formylation at the 5-Position: While direct formylation of 2,9-dimethyl-1,10-phenanthrolin-5-amine is not extensively documented, general methods for the formylation of electron-rich aromatic amines could potentially be applied. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically formed from a substituted amide like N,N-dimethylformamide and phosphorus oxychloride), is a powerful tool for introducing an aldehyde group onto electron-rich aromatic rings. wikipedia.orgmychemblog.comcambridge.orgorganic-chemistry.orgwikipedia.org Another classical method is the Duff reaction, which uses hexamethylenetetramine as the formylating agent for activated aromatic substrates like phenols and anilines. wikipedia.orgnih.gov The Reimer-Tiemann reaction is another possibility, though it is more commonly used for the ortho-formylation of phenols. wikipedia.orgsynarchive.com

Nitration and Bromination Reactions

Electrophilic substitution reactions such as nitration and bromination are effective ways to introduce functional groups onto the phenanthroline ring. For the 2,9-dimethyl-1,10-phenanthroline system, these reactions preferentially occur at the 5-position.

Nitration: As mentioned in the synthesis of the parent amine, nitration of 2,9-dimethyl-1,10-phenanthroline with a mixture of nitric acid and sulfuric acid yields 5-nitro-2,9-dimethyl-1,10-phenanthroline. acs.orgmedchemexpress.comsigmaaldrich.com

Bromination: Similarly, treatment of 2,9-dimethyl-1,10-phenanthroline with bromine in a suitable solvent allows for the introduction of a bromine atom at the 5-position, resulting in 5-bromo-2,9-dimethyl-1,10-phenanthroline. scirp.org

These halogenated and nitrated derivatives are valuable precursors for a variety of subsequent transformations, including nucleophilic aromatic substitution and cross-coupling reactions.

Carboxylic Acid and Dithiocarboxylic Acid Derivatization

The functional groups on the 2,9-dimethyl-1,10-phenanthroline core can be converted into carboxylic acid and dithiocarboxylic acid moieties.

Carboxylic Acid Derivatization:

From Methyl Groups: The 2,9-diformyl-1,10-phenanthroline derivatives, obtained from the oxidation of the methyl groups, can be further oxidized to the corresponding 2,9-dicarboxylic acids. researchgate.net Nitric acid is a common oxidizing agent for this purpose. researchgate.net

From the 5-Amino Group: The 5-amino group can be converted to a carboxylic acid group through a sequence of reactions. A standard method involves the diazotization of the amine with nitrous acid to form a diazonium salt. This intermediate can then undergo a Sandmeyer-type reaction with a cyanide salt (e.g., copper(I) cyanide) to introduce a nitrile group. Subsequent hydrolysis of the nitrile yields the desired carboxylic acid.

Dithiocarboxylic Acid Derivatization:

From the 5-Amino Group: Primary aromatic amines can be converted to dithiocarboxylic acids. One common method involves the reaction of the amine with carbon disulfide in the presence of a base. This reaction proceeds through the formation of a dithiocarbamate salt, which can then be treated with an appropriate reagent to yield the dithiocarboxylic acid. researchgate.net The application of this methodology to 2,9-dimethyl-1,10-phenanthrolin-5-amine would provide a direct route to the corresponding 5-dithiocarboxylic acid derivative.

Amination and Amide Formation

The primary amine group at the 5-position of 2,9-dimethyl-1,10-phenanthrolin-5-amine is a key functional handle for the synthesis of a wide range of derivatives through amination and amide formation reactions. These reactions allow for the introduction of diverse functionalities, significantly altering the physicochemical properties of the parent molecule.

One notable application of amide formation is the covalent immobilization of phenanthroline derivatives onto solid supports. For instance, 1,10-phenanthroline-5-amine has been successfully grafted onto activated carbon derived from spent coffee waste. This process involves the activation of carboxylic acid groups on the carbon surface to form reactive acyl chloride intermediates, which then readily react with the amino group of the phenanthroline to form a stable amide linkage mdpi.com. This strategy is instrumental in creating novel materials for applications such as solid-phase extraction of trace metals mdpi.com. While this example does not use the 2,9-dimethyl substituted analogue, the reactivity of the 5-amino group is expected to be similar.

The synthesis of novel amide derivatives can be achieved through various established synthetic protocols. A general and efficient method for amide bond formation involves the reaction of the amine with a carboxylic acid in the presence of a coupling agent.

| Amine Reactant | Acylating Agent/Carboxylic Acid | Coupling Agent/Conditions | Product Type | Reference |

| 1,10-Phenanthrolin-5-amine | Oxidized Activated Carbon (with -COOH groups) | SOCl₂/Toluene (to form acyl chloride) | Immobilized Phenanthroline | mdpi.com |

| General Primary Amine | Carboxylic Acid | Various (e.g., DCC, EDC, HATU) | Amide | General Knowledge |

These reactions are fundamental in expanding the library of 2,9-dimethyl-1,10-phenanthrolin-5-amine derivatives for various applications, including the development of new ligands for coordination chemistry and functional materials.

Fluorination and Other Halogenation Strategies

The introduction of halogen atoms, particularly fluorine, into the phenanthroline core can significantly modify the electronic properties, lipophilicity, and metabolic stability of the resulting derivatives. While direct halogenation of 2,9-dimethyl-1,10-phenanthrolin-5-amine is not extensively documented, methodologies for the halogenation of the phenanthroline ring system have been developed for related compounds.

An efficient approach for the synthesis of fluorinated phenanthroline derivatives involves nucleophilic aromatic substitution on pre-halogenated precursors. For example, 4,7-difluoro-2,9-dimethyl-1,10-phenanthroline has been synthesized from 2,9-dimethyl-4,7-dichloro-1,10-phenanthroline by heating with cesium fluoride in dimethyl sulfoxide scirp.org. This demonstrates a viable strategy for introducing fluorine atoms onto the phenanthroline backbone.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 2,9-dimethyl-4,7-dichloro-1,10-phenanthroline | Cesium fluoride | Dimethyl sulfoxide, 110°C, 24h | 4,7-difluoro-2,9-dimethyl-1,10-phenanthroline | High | scirp.org |

Further research is required to explore the direct halogenation of 2,9-dimethyl-1,10-phenanthrolin-5-amine and to understand how the presence of the amino group at the 5-position influences the regioselectivity of such reactions.

Synthesis of Vinyl Analogues

The conversion of the methyl groups at the 2- and 9-positions of the phenanthroline ring into vinyl groups opens up a plethora of possibilities for further functionalization through reactions such as polymerization, cross-coupling, and cycloadditions. A powerful and effective method for this transformation is the Perkin condensation.

This reaction allows for the selective conversion of the methyl groups into styryl or vinyl derivatives. For instance, 2,9-dimethyl-1,10-phenanthroline can react with aromatic aldehydes, such as 2,4-dihydroxybenzaldehyde, in the presence of a suitable catalyst to yield vinyl-substituted phenanthroline derivatives researchgate.net. This strategy provides a straightforward route to π-conjugated systems with potentially interesting photophysical properties.

| Starting Material | Aldehyde | Conditions | Product | Reference |

| 2,9-dimethyl-1,10-phenanthroline | 2,4-dihydroxybenzaldehyde | Perkin Condensation | 2,2'-((1E,1'E)-(1,10-phenanthroline-2,9-diyl)bis(ethene-2,1-diyl))diphenol | researchgate.net |

The resulting vinyl analogues serve as versatile building blocks for the synthesis of more complex molecular architectures and polymeric materials.

Formation of Schiff Base Derivatives

The amino group of 2,9-dimethyl-1,10-phenanthrolin-5-amine can readily undergo condensation reactions with aldehydes to form Schiff base derivatives. These imine-containing compounds are of significant interest due to their coordination properties and wide range of biological activities.

The synthesis of Schiff bases from 5-substituted-1,10-phenanthroline derivatives has been reported. For example, 5-nitro- and 5-bromo-1,10-phenanthroline-2,9-dicarboxaldehydes have been condensed with various sulfur-containing amines to yield a series of new Schiff bases scirp.orgresearchgate.net. The reaction is typically carried out by refluxing the reactants in a suitable solvent, and the presence of an acid catalyst, such as sulfuric acid, can significantly increase the reaction yield scirp.orgresearchgate.net.

| Phenanthroline Derivative | Amine | Conditions | Product | Reference |

| 5-Nitro-1,10-phenanthroline-2,9-dicarboxaldehyde | Sulfur-containing amines | Reflux, with or without H₂SO₄ | Schiff Base | scirp.orgresearchgate.net |

| 5-Bromo-1,10-phenanthroline-2,9-dicarboxaldehyde | Sulfur-containing amines | Reflux, with or without H₂SO₄ | Schiff Base | scirp.orgresearchgate.net |

Although these examples start from the dicarboxaldehyde, the principle of Schiff base formation from an amino group is well-established. The reaction of 2,9-dimethyl-1,10-phenanthrolin-5-amine with various aldehydes would provide a straightforward route to a diverse library of Schiff base ligands.

Advanced Synthetic Strategies

To improve the efficiency, yield, and environmental impact of the synthesis of 2,9-dimethyl-1,10-phenanthrolin-5-amine derivatives, advanced synthetic strategies are being explored.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. This technique has been successfully applied to the synthesis of various phenanthroline derivatives. For example, the synthesis of imidazo[4,5-f] researchgate.netsigmaaldrich.comphenanthroline derivatives has been achieved with high yields (82.3–94.7%) in short reaction times under microwave irradiation at 100°C nih.gov. Another example is the one-pot microwave-assisted synthesis of 1H-phenanthro[9,10-d] scirp.orgresearchgate.netnih.govtriazole in just 45 seconds semanticscholar.org. The synthesis of phenanthro[9,10-d]imidazole derivatives has also been accomplished in 2 minutes under solvent-free microwave conditions jmchemsci.com.

| Reaction Type | Reactants | Microwave Conditions | Product | Yield | Reference |

| Imidazole formation | 1,10-phenanthroline-5,6-dione, 3-nitrobenzaldehyde, ammonium acetate | 100°C | Imidazo[4,5-f] researchgate.netsigmaaldrich.comphenanthroline derivative | 82.3–94.7% | nih.gov |

| Triazole formation | 9-bromophenanthrene, sodium azide | DMSO | 1H-phenanthro[9,10-d] scirp.orgresearchgate.netnih.govtriazole | Good | semanticscholar.org |

| Imidazole formation | Phenanthrenequinone, benzaldehyde derivatives, ammonium acetate | Solvent-free, 400W, 2 min | Phenanthro[9,10-d]imidazole derivative | Excellent | jmchemsci.com |

These examples highlight the potential of microwave-assisted protocols for the rapid and efficient synthesis of a wide range of derivatives starting from or incorporating the 2,9-dimethyl-1,10-phenanthroline scaffold.

The poor water solubility of many phenanthroline derivatives can limit their application in biological and aqueous systems. Therefore, several strategies have been developed to enhance their water solubility.

One common approach is the introduction of hydrophilic functional groups, such as carboxylic acids, to the phenanthroline core. For instance, 9-methyl-1,10-phenanthroline-2-carboxylic acid has been synthesized by the oxidation of one of the methyl groups of 2,9-dimethyl-1,10-phenanthroline (neocuproine) using sodium chlorite jmchemsci.com.

| Strategy | Starting Material | Reagents/Conditions | Product | Reference |

| Introduction of Carboxylic Acid | 2,9-dimethyl-1,10-phenanthroline | NaClO₂, H₂O, 90°C | 9-methyl-1,10-phenanthroline-2-carboxylic acid | jmchemsci.com |

| Formation of Water-Soluble Metal Complex | 2,9-dimethyl-1,10-phenanthroline | CuCl₂·2H₂O, NH₄PF₆ | [Cu(Cl)(dmphen)₂][PF₆] | mdpi.com |

These strategies are crucial for tailoring the properties of 2,9-dimethyl-1,10-phenanthrolin-5-amine derivatives for applications in biological systems and aqueous environments.

Mechanistic Investigations of Synthesis Pathways

The synthesis of 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- relies on well-understood reaction mechanisms from fundamental organic chemistry. The mechanistic pathways for the key transformations—the initial ring formation, subsequent nitration, and final reduction—have been extensively studied.

Mechanism of Phenanthroline Ring Synthesis (Skraup Reaction): The formation of the core phenanthroline structure follows the Skraup reaction mechanism. wikipedia.org Though complex, the key steps are generally accepted as:

Acrolein Formation: Sulfuric acid acts as a dehydrating agent, converting glycerol into the α,β-unsaturated aldehyde, acrolein. wordpress.comiipseries.org

Michael Addition: The precursor aromatic amine (e.g., o-phenylenediamine for a double Skraup) acts as a nucleophile and attacks the acrolein via a conjugate (Michael) addition. wordpress.com

Cyclization and Dehydration: The intermediate undergoes an acid-catalyzed electrophilic aromatic substitution to close the ring, followed by dehydration to form a dihydroquinoline intermediate. iipseries.org

Oxidation: An oxidizing agent, which can be the nitrobenzene co-reagent or arsenic pentoxide, removes hydrogen from the dihydro-intermediate to yield the fully aromatic quinoline or phenanthroline ring system. wikipedia.orgwordpress.com

Mechanism of Electrophilic Nitration: The introduction of the nitro group at the C-5 position is a classic example of an electrophilic aromatic substitution reaction. masterorganicchemistry.com

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. Subsequent loss of a water molecule generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.com

Nucleophilic Attack: The π-electron system of the phenanthroline ring attacks the nitronium ion. The attack occurs preferentially at the C-5 position, which is activated by the fused ring system. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, yielding 5-nitro-2,9-dimethyl-1,10-phenanthroline as the final product. masterorganicchemistry.com

The regioselectivity of the nitration (favoring the C-5 position) is governed by the electronic properties of the phenanthroline nucleus, where the C-5 and C-6 positions are the most electron-rich and sterically accessible for electrophilic attack.

Coordination Chemistry and Ligand Design Principles Involving 1,10 Phenanthrolin 5 Amine, 2,9 Dimethyl

Ligand Characteristics and Coordination Modes

The unique properties of 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- as a ligand are rooted in its rigid, planar aromatic structure and the specific placement of its substituent groups. These features govern how it interacts with metal ions, defining the geometry, stability, and reactivity of the resulting complexes.

Bidentate N,N-Coordination

Like its parent, 1,10-phenanthroline (B135089), 2,9-dimethyl-1,10-phenanthrolin-5-amine functions as a classic bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms. nih.govnih.gov This N,N-coordination forms a stable five-membered chelate ring with the metal ion. This mode of binding is fundamental to the chemistry of phenanthroline-type ligands and is observed across a wide range of transition metal complexes. researchgate.net The rigid nature of the polyaromatic phenanthroline backbone holds the two nitrogen donors in a fixed pre-organized position, which is highly favorable for chelation.

Influence of Alkyl Substituents at 2,9-Positions on Coordination Geometry and Stability

The introduction of methyl groups at the 2 and 9 positions, immediately adjacent to the coordinating nitrogen atoms, has a profound impact on the ligand's coordination properties. wikipedia.org This substitution is a key design feature for controlling the stereochemistry around the metal center.

The primary effect of these methyl groups is the creation of significant steric hindrance. researchgate.netresearchgate.net This steric bulk physically obstructs the space around the metal ion, preventing the coordination of a third phenanthroline ligand. Consequently, unlike the unsubstituted 1,10-phenanthroline which can readily form tris-chelate complexes like [M(phen)₃]ⁿ⁺, 2,9-dimethyl-1,10-phenanthroline and its derivatives are generally limited to forming bis-chelate complexes of the type [M(dmp)₂]ⁿ⁺. wikipedia.org This steric clash is a powerful tool for dictating coordination numbers and geometries. For instance, it is purported to be the reason for the monodentate coordination of 2,9-dimethyl-1,10-phenanthroline in some platinum complexes, which is unusual for this type of ligand. nih.govwesternsydney.edu.au

This steric constraint is particularly influential in the chemistry of copper complexes. The methyl groups stabilize a tetrahedral geometry for copper(I) and prevent the complex from adopting the planar geometry preferred by copper(II). acs.orgacs.org The stability of complexes formed with 2,9-dimethyl substituted phenanthrolines is also affected, with studies showing a parallel between the increased basicity of the ligand and the increased stability of the resulting metal complexes, provided steric hindrance does not become the overriding factor. rsc.orgcdnsciencepub.com

Steric and Electronic Effects in Metal Complex Formation

The coordination behavior of 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- is governed by a balance of steric and electronic effects.

Steric Effects: As noted, the dominant feature is the steric hindrance from the 2,9-methyl groups. researchgate.net This steric impediment is a primary determinant of the coordination geometry. In the case of copper, it forces Cu(I) into a tetrahedral environment and destabilizes the formation of a planar Cu(II) complex. acs.orgacs.org This effect is so pronounced that it can dictate the coordination number and prevent the formation of higher-coordinate species. wikipedia.org

Electronic Effects: The methyl groups at the 2,9-positions and the amine group at the 5-position are both electron-donating groups. These groups increase the electron density on the phenanthroline ring system, thereby increasing the basicity of the nitrogen atoms. cdnsciencepub.com An increase in ligand basicity generally correlates with the formation of more stable metal complexes. cdnsciencepub.com However, the electronic influence is often in competition with the powerful steric effects. For many metal ions, particularly those with specific geometric preferences, the steric repulsion from the 2,9-methyl groups can outweigh the thermodynamic advantage gained from increased basicity. researchgate.net

Formation and Structural Characterization of Metal Complexes

The interplay of the ligand's steric and electronic properties leads to the formation of distinct metal complexes, with copper complexes being among the most extensively studied. nih.gov

Copper Complexes and Their Versatile Coordination

Copper's coordination chemistry with 2,9-dimethyl-1,10-phenanthroline (dmp) is particularly rich due to the different geometric preferences of its common oxidation states, Cu(I) and Cu(II). acs.orgacs.org

Copper(II) Complexes : The Cu(II) ion (d⁹ configuration) typically favors square planar or five- and six-coordinate geometries. nih.govmdpi.com When complexed with dmp, it often forms five-coordinate species. A well-characterized example is the complex formed from the reaction of CuCl₂ and dmp, which yields [Cu(dmp)₂Cl]Cl, a five-coordinate complex with a distorted trigonal bipyramidal geometry where one chloride ion is directly bonded to the copper center. acs.orgacs.org Other Cu(II) complexes with dmp have been synthesized and show distorted tetrahedral geometries, such as in a complex with two 2-hydroxybenzoate anions. nih.gov

Copper(I) Complexes : The Cu(I) ion (d¹⁰ configuration) strongly prefers a four-coordinate, tetrahedral geometry. mdpi.comacs.org The steric hindrance provided by the 2,9-methyl groups of dmp makes it an ideal ligand for stabilizing this geometry. This leads to the formation of highly stable [Cu(dmp)₂]⁺ complexes. researchgate.netresearchgate.net

The following table summarizes the typical coordination geometries observed for copper complexes with unsubstituted and 2,9-dimethyl-substituted phenanthroline.

| Ligand | Copper Ion | Typical Coordination Geometry | Example Complex |

| 1,10-Phenanthroline (phen) | Cu(I) | Distorted Tetrahedral | [Cu(phen)₂]⁺ |

| 1,10-Phenanthroline (phen) | Cu(II) | Square Pyramidal, Trigonal Bipyramidal, Octahedral | [Cu(phen)₂(CH₃CN)]²⁺ acs.org |

| 2,9-Dimethyl-1,10-phenanthroline (dmp) | Cu(I) | Tetrahedral / Distorted Tetrahedral | [Cu(dmp)₂]⁺ nih.gov |

| 2,9-Dimethyl-1,10-phenanthroline (dmp) | Cu(II) | Distorted Trigonal Bipyramidal, Distorted Tetrahedral | [Cu(dmp)₂Cl]⁺ acs.org, [Cu(dmp)(C₇H₅O₃)₂] nih.gov |

Copper(I) Complex Geometries and Solution/Solid-State Stability

The copper(I) complex with 2,9-dimethyl-1,10-phenanthroline, [Cu(dmp)₂]⁺, is a benchmark system in coordination chemistry.

Geometries: In both the solid state and in solution, the [Cu(dmp)₂]⁺ cation adopts a distorted tetrahedral coordination geometry. researchgate.netnih.gov X-ray crystallography confirms this structure. researchgate.net The steric clash between the methyl groups on the two opposing ligands prevents the molecule from achieving a planar configuration. This enforced tetrahedral geometry is crucial for the complex's unique properties, as it minimizes the structural reorganization required during electron transfer processes, unlike the significant changes seen with unsubstituted [Cu(phen)₂]⁺ complexes. acs.org

Stability: The methyl substituents at the 2,9-positions are critical for stabilizing the tetrahedral geometry of the Cu(I) center. This steric protection enhances the photophysical stability of the complex and makes the Cu(I) oxidation state more robust compared to the analogous complex with unsubstituted phenanthroline. acs.org The complex [Cu(dmp)₂]Cl can be synthesized and isolated as a stable solid, demonstrating its stability in the solid state. researchgate.net In solution, the [Cu(dmp)₂]⁺ complex is also stable, though it can exhibit fluxional behavior, where the ligands rock between different conformations. nih.gov The stability of the Cu(I) state in the presence of dmp is so significant that Cu(II) salts can be reduced to form the Cu(I) complex in the presence of the ligand. electronicsandbooks.com

The table below provides structural data for a representative copper(I) complex with a related 2,9-disubstituted phenanthroline ligand, illustrating the characteristic distorted tetrahedral geometry.

Table of Structural Data for a [Cu(dpp)₂]⁺ Complex (dpp = 2,9-diphenyl-1,10-phenanthroline, an analogue with similar steric effects)

| Parameter | Value | Reference |

| Coordination Geometry | Distorted Tetrahedral | nih.gov |

| Symmetry | Approx. C₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

Mixed-Ligand Copper Complexes and Their Design

The design of mixed-ligand copper complexes often utilizes the rigid, bidentate nature of the 1,10-phenanthroline framework to create specific coordination environments for catalytic or biological applications. In complexes involving 2,9-dimethyl-1,10-phenanthroline, the steric hindrance from the methyl groups plays a crucial role in determining the geometry and reactivity of the complex. mdpi.com The introduction of a 5-amino group on this framework would offer an additional site for potential hydrogen bonding or further functionalization, allowing for the design of more complex and targeted molecular architectures. While specific examples with 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- are not documented, the principles of using ancillary ligands to tune the properties of copper(II) phenanthroline complexes are well-established. mdpi.com

Ruthenium Complexes

No specific information on Ruthenium(II) complexes with 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- is available in the reviewed literature.

Lead(II) Complexes

There is no available information in the scientific literature regarding Lead(II) complexes specifically with 1,10-Phenanthrolin-5-amine, 2,9-dimethyl-.

Palladium(II) Complexes

While a palladium(II) complex involving a Schiff base derived from 5-amino-1,10-phenanthroline has been reported, there is no specific information on palladium(II) complexes with the unaltered 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- ligand. uctm.edu The study of palladium(II) complexes with various phenanthroline derivatives is an active area of research, but data for this specific ligand is absent.

Nickel(II) Complexes

Specific research on Nickel(II) complexes with 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- could not be located in the available literature.

Catalytic Applications of 1,10 Phenanthrolin 5 Amine, 2,9 Dimethyl Complexes

Homogeneous Catalysis Paradigms

Palladium-Catalyzed Transformations

Zinc-Catalyzed Reactions

The application of zinc complexes with 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- as catalysts for Friedel-Crafts alkylation has not been specifically detailed in the reviewed scientific literature. While zinc-catalyzed Friedel-Crafts reactions are known, and phenanthroline can be used as a ligand, the catalytic performance of a complex with this particular substituted phenanthroline is not documented. researchgate.netijstm.comwhiterose.ac.uk

Structure-Activity Relationships in Catalysis: Influence of Ligand Steric and Electronic Properties on Activity and Selectivity

The catalytic behavior of metal complexes is profoundly influenced by the steric and electronic properties of their ligands. In the case of 2,9-dimethyl-1,10-phenanthroline complexes, these effects are particularly evident in nickel-catalyzed ethylene oligomerization.

Conversely, this steric hindrance is a key factor in enhancing the selectivity of the reaction. The bulky environment around the nickel atom is thought to suppress the rate of chain propagation relative to the rate of β-hydride elimination, which is a crucial step in the catalytic cycle that leads to the release of the oligomer product. By disfavoring further ethylene insertion, the catalyst predominantly facilitates the dimerization of ethylene to form butenes. mdpi.com

The electronic properties of the ligand also play a role. The introduction of electron-donating methyl groups can increase the electron density at the nickel center, which can, in turn, affect the strength of the metal-olefin bond and the energetics of the elementary steps in the catalytic cycle. Furthermore, studies on related systems have shown that replacing the methyl groups at the 2- and 9-positions with phenyl groups leads to an increase in oligomerization activity and a higher yield of hexenes. mdpi.com This suggests that the electronic effects of the phenyl groups, in addition to their steric properties, contribute to the catalytic outcome, likely by further influencing the rates of ethylene insertion and β-hydride elimination.

Mechanistic Investigations of Catalytic Cycles

The mechanism of ethylene oligomerization catalyzed by nickel complexes is generally understood to proceed via the Cossee-Arlman mechanism. This mechanism involves the repeated insertion of ethylene monomers into a nickel-alkyl bond, followed by a chain termination step, which is typically β-hydride elimination, to release the α-olefin product and regenerate the nickel-hydride active species.

For nickel complexes with 2,9-dimethyl-1,10-phenanthroline, the steric bulk of the ligand is believed to play a critical role in the mechanistic pathway. The crowded environment around the metal center can influence the coordination of ethylene and the subsequent migratory insertion step. More significantly, the steric hindrance can affect the geometry of the transition state for β-hydride elimination. It is proposed that these bulky substituents suppress the β-hydride elimination of 1-butene, thereby favoring its formation as the primary product. mdpi.com This steric control is a key aspect of achieving high selectivity for dimerization over higher oligomerization.

While detailed mechanistic studies specifically on 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- complexes are limited, the general principles derived from related 2,9-disubstituted phenanthroline systems provide a strong basis for understanding their catalytic behavior.

Based on the available scientific literature, a detailed spectroscopic and electrochemical analysis solely focused on metal complexes of 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- cannot be compiled.

Extensive searches for this specific ligand have not yielded dedicated studies outlining its Metal-to-Ligand Charge-Transfer (MLCT) transitions, luminescence quantum yields, excited-state lifetimes, or specific redox properties from cyclic voltammetry.

Research is available for structurally related but distinct compounds, such as:

5-Amino-1,10-phenanthroline (aphen) : Studies on complexes with this ligand provide electrochemical data, including information on polymer film formation on electrodes. rsc.org The acidity constants and electrochemical behavior of the uncomplexed ligand are also documented. researchgate.net

2,9-Dimethyl-1,10-phenanthroline (dmp or neocuproine) : A wide body of research exists for complexes of this ligand. For instance, luminescent properties of its Copper(I) complexes have been characterized, noting that quantum yields are often low unless specific structural modifications are made. psu.edursc.org The steric hindrance from the methyl groups at the 2 and 9 positions is a well-documented factor that influences the coordination geometry and photophysical properties of its metal complexes. researchgate.netnih.gov

Other Substituted Phenanthrolines : Research also covers various other derivatives, including 1,10-phenanthroline-5,6-dione and its metal complexes, detailing their spectral and electrochemical properties. acs.orgnih.gov

However, no specific data sets for the combined "5-amino" and "2,9-dimethyl" substituted 1,10-phenanthroline (B135089) ligand were found in the conducted searches. Therefore, generating an article that strictly adheres to the requested outline for this particular compound is not possible with the currently accessible information.

Spectroscopic and Electrochemical Research of 1,10 Phenanthrolin 5 Amine, 2,9 Dimethyl Systems

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Advanced spectroscopic techniques are indispensable in the detailed study of 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- and its derivatives. These methods provide critical information on the molecule's structure, how it binds to other chemical species, its purity, and the behavior of its electrons when excited.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For derivatives of 1,10-phenanthroline (B135089), such as 2,9-dimethyl-1,10-phenanthroline, ¹H NMR provides characteristic signals that can be used to identify the compound and understand its chemical environment. spectrabase.comichemical.com

For instance, the ¹H NMR spectrum of 2,9-dimethyl-1,10-phenanthroline in CDCl₃ shows distinct peaks corresponding to the different protons in the molecule. ichemical.com The methyl groups at the 2 and 9 positions typically appear as a singlet, while the aromatic protons on the phenanthroline ring system produce a series of doublets and singlets at different chemical shifts. ichemical.com

Interactive Table: Predicted ¹H NMR Data for 2,9-dimethyl-1,10-phenanthroline in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| H-4, H-7 | 8.14 | d | 2H |

| H-5, H-6 | 7.72 | s | 2H |

| H-3, H-8 | 7.51 | d | 2H |

| -CH₃ | 2.97 | s | 6H |

Predicted data based on similar compounds and spectroscopic principles. ichemical.com

When 2,9-dimethyl-1,10-phenanthroline acts as a ligand in metal complexes, the coordination to a metal ion causes significant changes in the ¹H NMR spectrum. researchgate.net Generally, the signals for the phenanthroline protons are shifted downfield upon complexation. researchgate.net The extent of this shift can provide insights into the nature of the metal-ligand bonding. Furthermore, dynamic processes, such as the exchange of the ligand between different coordination modes, can be studied by variable-temperature NMR spectroscopy. researchgate.net In some platinum(II) complexes containing monodentate 2,9-dimethyl-1,10-phenanthroline, NMR has been used to study the exchange of the donor nitrogen atom and rotation around the metal-phosphine bonds. acs.org

Infrared (IR) Spectroscopy for Ligand Coordination and Functional Groups

Infrared (IR) spectroscopy is a key technique for identifying functional groups and investigating the coordination of ligands in metal complexes. The IR spectrum of free 2,9-dimethyl-1,10-phenanthroline exhibits characteristic absorption bands corresponding to the stretching vibrations of its C=N and C=C bonds within the aromatic ring system. rsc.orgresearchgate.net

Upon coordination to a metal ion, these bands typically shift to different wavenumbers. rsc.orgresearchgate.net For example, in a mercury(II) complex, the C=N stretching band of 2,9-dimethyl-1,10-phenanthroline shifts to a lower wavenumber, indicating coordination of the nitrogen atoms to the mercury center. researchgate.net The appearance of new bands at lower frequencies can also confirm the formation of metal-nitrogen bonds. rsc.orgresearchgate.net

Interactive Table: Characteristic IR Bands for 2,9-dimethyl-1,10-phenanthroline and a Metal Complex

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) |

| ν(C=N) | ~1550 | ~1516 |

| ν(C=C) | ~1654 | ~1614 |

| ν(M-N) | - | ~470 |

Data is illustrative and based on a reported Hg(II) complex. researchgate.net

The gross features of the IR spectra of many 1,10-phenanthroline complexes are often remarkably similar. umich.edu However, detailed comparison of the bands, particularly in the 700-900 cm⁻¹ region, can provide evidence for coordination. umich.edu For complexes with additional ligands or counter-ions, such as nitrates or perchlorates, IR spectroscopy can also identify the characteristic vibrations of these groups. researchgate.netwikipedia.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov

For 1,10-phenanthroline derivatives, MS and HRMS are crucial for confirming the identity and purity of newly synthesized compounds. researchgate.net The mass spectrum of a compound like 2,9-dimethyl-1,10-phenanthroline hydrochloride would show a molecular ion peak corresponding to the mass of the protonated molecule. nih.gov

In the study of metal complexes, mass spectrometry can be used to identify the composition of the complex. For example, the mass spectra of various ruthenium(II) complexes with phenanthroline derivatives show fragments corresponding to the loss of counter-ions. rsc.org

X-ray Transient Absorption Spectroscopy for Excited-State Dynamics

For related rhenium(I) and iridium(III) complexes with phenanthroline-based ligands, other time-resolved spectroscopic techniques like picosecond transient absorption spectroscopy have been employed to study their excited-state dynamics. caltech.eduacs.orgnih.gov These studies reveal that upon excitation, these complexes can populate metal-to-ligand charge transfer (MLCT) excited states. caltech.edu The lifetimes of these excited states are influenced by factors such as the solvent and the specific substituents on the phenanthroline ligand. caltech.edursc.org For example, the introduction of a nitro group at the 5-position of phenanthroline can significantly shorten the excited-state lifetime. caltech.edu Femtosecond transient absorption spectroscopy has been used to study the ultrafast processes, such as intersystem crossing and vibrational cooling, that occur immediately after photoexcitation in these types of complexes. acs.orgbeilstein-journals.org

Biological Interactions and Bioinorganic Research of 1,10 Phenanthrolin 5 Amine, 2,9 Dimethyl Complexes Excluding Clinical Data

Deoxyribonucleic Acid (DNA) Interactions and Modification

The interaction of dmphen metal complexes with DNA is a cornerstone of their bioinorganic chemistry, with implications for their potential as therapeutic agents and molecular probes. These interactions are primarily non-covalent, but can lead to covalent modification through DNA cleavage.

The primary modes by which small molecules bind to DNA are intercalation (insertion between base pairs), groove binding (fitting into the major or minor grooves), and electrostatic binding to the phosphate backbone. For phenanthroline-based complexes, the specific binding mode is heavily influenced by the substitution on the phenanthroline ring system.

While the flat, aromatic structure of 1,10-phenanthroline (B135089) allows its metal complexes to bind to DNA via intercalation, the presence of bulky methyl groups at the 2 and 9 positions in dmphen creates significant steric hindrance. This steric clash generally prevents the ligand from inserting itself between the DNA base pairs. nih.gov Consequently, complexes of 2,9-dimethyl-1,10-phenanthroline predominantly favor non-intercalative binding modes, such as groove binding. tandfonline.comnih.gov

A dysprosium(III) complex, [Dy(dmp)2Cl3(OH2)], was found to bind significantly with Fish Salmon DNA (FS-DNA) through a hydrophobic groove binding mode. tandfonline.com

Similarly, a praseodymium(III) complex, [Pr(dmp)2Cl3(OH2)], was determined to interact with FS-DNA primarily via groove binding. nih.gov The process was found to be spontaneous and entropically driven. tandfonline.comnih.gov

In mixed-ligand cobalt(II) complexes, the presence of the 2,9-dmp ligand resulted in a lower DNA binding affinity compared to complexes with the less sterically hindered 4,7-dimethyl-1,10-phenanthroline, further suggesting that the 2,9-dimethyl substitution impedes strong intercalative interactions. nih.gov

The binding affinity of these complexes can be quantified by the binding constant (Kb).

| Complex | Target DNA | Binding Constant (Kb) in M-1 | Proposed Binding Mode |

|---|---|---|---|

| [Dy(dmp)2Cl3(OH2)] | Fish Salmon DNA (FS-DNA) | 1.27 x 105 | Groove Binding |

| [Pr(dmp)2Cl3(OH2)] | Fish Salmon DNA (FS-DNA) | 6.09 | Groove Binding |

Many transition metal complexes of dmphen are capable of cleaving DNA. This activity is often dependent on the presence of a coreactant or reducing agent and typically proceeds through an oxidative mechanism. The metal center in the complex catalyzes the formation of highly reactive oxygen species (ROS), which then attack the deoxyribose sugar or the nucleobases of the DNA, leading to strand scission.

The most commonly implicated reactive species is the hydroxyl radical (•OH). rsc.orgnih.govnih.gov The general mechanism involves the reduction of the metal ion (e.g., Cu(II) to Cu(I)) by a reducing agent. The reduced metal ion then reacts with molecular oxygen or hydrogen peroxide (H₂O₂) in a Fenton-like reaction to produce hydroxyl radicals directly at the DNA binding site. nih.govmdpi.com

Ternary copper(II) complexes of dmphen with salicylate ligands have been shown to act as chemical nucleases, especially in the presence of H₂O₂. nih.gov The cleavage is attributed to the generation of hydroxyl radicals via a Fenton-type reaction. nih.gov

Other ternary copper-dmphen-amino acid complexes have also demonstrated efficient DNA cleavage through hydroxyl radical pathways. This site-specific generation of radicals makes the cleavage process highly efficient. nih.gov The attack of these radicals on the sugar-phosphate backbone of DNA results in the breaking of phosphodiester bonds, converting supercoiled plasmid DNA (Form I) into nicked (Form II) and linear (Form III) forms. nih.gov

Protein and Biomolecule Interactions

Transferrin is an iron-transport protein in the blood that is also capable of binding and transporting other metal ions and their complexes. The iron-free form is known as apo-transferrin. Due to the high proliferation rate and upregulation of transferrin receptors on cancer cells, this protein is considered a potential carrier for delivering anti-cancer drugs.

Studies have shown that water-soluble copper(II) complexes of 2,9-dimethyl-1,10-phenanthroline can interact with human apo-transferrin. mdpi.comnih.gov

Fluorescence and circular dichroism (CD) spectroscopy studies on complexes such as [Cu(NO₃)(PTA=O)(dmphen)][PF₆], [Cu(Cl)(dmphen)₂][PF₆], and [Cu(NO₃)₂(dmphen)] confirmed that all compounds interacted with apo-transferrin. nih.gov

This interaction leads to changes in the secondary structure and conformation of the protein. nih.govsemanticscholar.org

The driving forces for the binding are varied; for some complexes, electrostatic interactions dominate, while for others, a combination of hydrophobic and ionic interactions is key. nih.gov These findings suggest that apo-transferrin could act as a carrier for these copper complexes, potentially facilitating their delivery to target cells. semanticscholar.org

Bovine serum albumin (BSA) is a major transport protein in the circulatory system and is often used as a model protein to study drug-protein interactions due to its structural homology with human serum albumin. mdpi.com The binding of a compound to serum albumin can significantly affect its distribution, bioavailability, and metabolism.

Complexes of 2,9-dimethyl-1,10-phenanthroline have been shown to bind to BSA, primarily through hydrophobic interactions. nih.gov This interaction is typically studied using fluorescence spectroscopy, as BSA has intrinsic fluorescence due to its tryptophan residues, which can be quenched upon binding of a small molecule. nih.govnih.govmdpi.com

A praseodymium(III) complex containing dmphen showed a good binding propensity to BSA. nih.gov The fluorescence quenching was determined to be a static process, meaning a non-fluorescent ground-state complex is formed between BSA and the metal complex. nih.govtandfonline.com

Thermodynamic analysis of the interaction between the Pr(III)-dmphen complex and BSA revealed positive enthalpy (ΔH°) and entropy (ΔS°) values, indicating that hydrophobic forces are the main drivers of the binding process. nih.gov

Binding studies on a europium(III)-dmphen complex also confirmed binding to BSA via a static quenching mechanism with a single binding site on the protein molecule. tandfonline.com

| Complex | Binding Constant (Kb) in M-1 | Number of Binding Sites (n) | Quenching Mechanism | Primary Driving Force |

|---|---|---|---|---|

| [Eu(dmp)2(H2O)2Cl3] | 3.16 x 104 | ~1 | Static | Not Specified |

| [Pr(dmp)2Cl3(OH2)] | Moderately High | ~1 | Static | Hydrophobic Interaction |

The redox activity of copper(II) complexes of 2,9-dimethyl-1,10-phenanthroline extends to their interaction with small thiol-containing biomolecules. These reactions are relevant to understanding the complexes' effects on cellular redox balance and their interactions with proteins containing reactive cysteine residues.

Research has demonstrated that copper(II)-dmphen complexes can oxidize thiols such as cysteine, cysteine methyl ester, and penicillamine. acs.orgdocumentsdelivered.com A kinetic spectrophotometric method has been developed based on the redox reaction where a thiol compound reduces a Cu(II)-neocuproine complex to a Cu(I)-neocuproine complex, which can be monitored by its distinct color. srce.hr The thiols of cysteines are known to be characteristic of Cu(I) binding sites in various proteins involved in metallostasis. oncotarget.com The interaction and subsequent oxidation of these thiol groups can disrupt protein function and alter the cellular redox state. oncotarget.com

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the biological interactions and bioinorganic research of complexes derived from 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- .

The requested article outline focuses on detailed mechanistic studies, including the induction of oxidative stress, apoptosis pathways, antimicrobial activity, and the modulation of cellular metallostasis. While extensive research exists for related phenanthroline compounds such as 1,10-phenanthroline, 2,9-dimethyl-1,10-phenanthroline (neocuproine), and 1,10-phenanthroline-5,6-dione, the specific 5-amino, 2,9-dimethyl substituted derivative has not been the subject of published studies corresponding to the required topics.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres strictly to the provided outline for the specified chemical compound. Constructing such an article would require extrapolation from related but chemically distinct molecules, which would not be scientifically rigorous and would violate the instruction to focus solely on the named compound. No data tables or detailed research findings for the specified biological activities of 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- complexes could be located.

Computational and Theoretical Investigations of 1,10 Phenanthrolin 5 Amine, 2,9 Dimethyl Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. acs.orgmdpi.com DFT methods are used to calculate optimized molecular geometries, vibrational frequencies, and a variety of electronic properties. acs.org For phenanthroline systems, calculations are often performed using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which has shown good agreement with experimental data for related compounds. semanticscholar.org

DFT calculations can precisely predict how substitutions affect the geometry of the phenanthroline ring. For instance, in a study of 2-amino-1,10-phenanthrolin-1-ium chloride, DFT was used to calculate bond lengths and angles that were in close agreement with those determined by single-crystal X-ray diffraction. semanticscholar.org Similar calculations for 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- would reveal the influence of the amino and dimethyl groups on the planarity and bond parameters of the aromatic system. The charge density distribution, as revealed by DFT, indicates that in many phenanthroline-metal complexes, the Highest Occupied Molecular Orbital (HOMO) is often localized on parts of the complex like metal-halogen bonds, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed on the phenanthroline ring, highlighting its electroactive nature. mdpi.com

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that correlates with chemical reactivity, kinetic stability, and optical properties. mdpi.comresearchgate.net

In phenanthroline derivatives, the distribution and energy of these orbitals are heavily influenced by substituents. DFT studies on phenanthrolines substituted with redox-active units like phenothiazine (B1677639) show that the HOMO is often localized on the substituent, while the LUMO resides on the phenanthroline core. researchgate.net For 1,10-Phenanthrolin-5-amine, 2,9-dimethyl-, the electron-donating amino and methyl groups are expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted 1,10-phenanthroline (B135089). A smaller gap generally implies higher chemical reactivity. mdpi.com

Time-dependent DFT (TD-DFT) calculations can further use these orbital energies to predict electronic absorption spectra (UV-Vis), correlating specific electronic transitions (e.g., HOMO to LUMO) with observed absorption bands. mdpi.comsemanticscholar.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 1,10-Phenanthroline | -6.58 | -1.23 | 5.35 | DFT/B3LYP |

| 2-Amino-1,10-phenanthroline | -5.95 | -1.15 | 4.80 | DFT/B3LYP |

| 4,7-di(phenothiazine)-1,10-phenanthroline | -5.20 | -2.20 | 3.00 | DFT |

This table provides illustrative data based on typical values for phenanthroline systems to demonstrate how substituents affect frontier orbital energies. Specific values for 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- would require dedicated calculations.

DFT calculations are a powerful tool for predicting and interpreting NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts. semanticscholar.orgnih.gov By computing the magnetic shielding tensors for each nucleus in a DFT-optimized structure, a theoretical NMR spectrum can be generated.

For phenanthroline derivatives, GIAO calculations have successfully reproduced experimental ¹³C NMR spectra with good accuracy. semanticscholar.orgmdpi.com A study on 2-amino-1,10-phenanthrolin-1-ium chloride found that the calculated ¹³C chemical shifts of δ 120.99–162.34 ppm were comparable to the experimental values of δ 112.60–160.30 ppm. semanticscholar.org Similarly, calculations for a 2,9-dimethyl-1,10-phenanthroline derivative bearing a carbodithioic acid group showed excellent agreement between the calculated (243 ppm) and experimental (248 ppm) shifts for the carbodithiolic carbon. mdpi.com

This predictive power is invaluable for confirming chemical structures, assigning complex spectra, and understanding how the electronic environment of each carbon atom is affected by substituents like the amino and dimethyl groups in the target molecule.

| Carbon Atom | Experimental (ppm) semanticscholar.org | Calculated (ppm) semanticscholar.org | Difference (ppm) |

|---|---|---|---|

| C2 | 160.30 | 162.34 | 2.04 |

| C9 | 151.70 | 153.21 | 1.51 |

| C4 | 140.20 | 141.55 | 1.35 |

| C7 | 138.90 | 140.12 | 1.22 |

| C5 | 128.40 | 129.87 | 1.47 |

This table is based on data for a related compound, 2-amino-1,10-phenanthrolin-1-ium chloride, to illustrate the accuracy of GIAO calculations. semanticscholar.org

Molecular Docking Studies for Biomolecular Recognition and Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or DNA. This method is crucial for drug discovery and understanding biological mechanisms. Phenanthroline derivatives are well-known for their ability to interact with biological macromolecules, particularly DNA. nih.govnih.gov

Docking studies on phenanthroline-based compounds have shown that they can bind to DNA via intercalation, where the planar aromatic ring system inserts between the base pairs of the DNA double helix. nih.gov The substituents on the phenanthroline core play a critical role in modulating this interaction. For 1,10-Phenanthrolin-5-amine, 2,9-dimethyl-, the planar phenanthroline backbone would facilitate intercalation, while the amino group could form specific hydrogen bonds with the DNA backbone or bases, further stabilizing the complex. The 2,9-dimethyl groups, due to their steric bulk, can influence the depth and geometry of this intercalation. Docking simulations can model these interactions, calculate binding energies, and identify key intermolecular contacts, providing insight into the compound's potential as a DNA-targeting agent. nih.govmdpi.com

Theoretical Models for Structure-Activity Relationship Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. scholarsresearchlibrary.comresearchgate.net By correlating molecular descriptors (e.g., electronic, steric, or hydrophobic properties) with activity data, QSAR models can predict the efficacy of new, unsynthesized compounds. doaj.orgresearchgate.net

For 1,10-phenanthroline derivatives, QSAR studies have been successfully applied to model their antimalarial activity. scholarsresearchlibrary.comresearchgate.netdoaj.org These studies often use descriptors derived from semi-empirical or DFT calculations, such as atomic net charges, dipole moment, and HOMO/LUMO energies. For example, one QSAR model for antimalarial phenanthrolines found a strong correlation between the activity (log IC50) and the atomic charges on specific atoms within the phenanthroline skeleton. doaj.org Another model incorporated HOMO/LUMO energies and other descriptors to build a predictive equation. scholarsresearchlibrary.comresearchgate.net

For 1,10-Phenanthrolin-5-amine, 2,9-dimethyl-, a QSAR model would analyze how the electronic effects of the amino group (a descriptor like its partial charge or contribution to HOMO energy) and the steric bulk of the methyl groups (a descriptor like molar refractivity or a steric parameter) contribute to a specific biological activity, such as cytotoxicity against cancer cells. nih.gov

Computational Analysis of Stereochemical Behavior and Stereodynamics

The stereochemistry of 2,9-disubstituted 1,10-phenanthrolines is a critical aspect of their chemistry, particularly in coordination with metal ions. The methyl groups at the 2 and 9 positions in neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline) introduce significant steric hindrance. nih.govnih.gov This steric clash often prevents the ligand from adopting a planar conformation when coordinating to a metal center, forcing a distorted tetrahedral geometry. nih.govnih.gov

Computational methods can analyze this stereochemical behavior by calculating the energy barriers for bond rotation and conformational changes. For 1,10-Phenanthrolin-5-amine, 2,9-dimethyl-, theoretical calculations could model the rotational barrier of the C-N bond of the amino group and explore different stable conformations. Furthermore, when complexed with a metal, DFT can quantify the degree of distortion from ideal geometries induced by the 2,9-dimethyl groups. In some phenanthroline diamides, complex stereoisomerism can arise from restricted amide bond rotation, a phenomenon that can be thoroughly investigated using computational tools to understand the dynamic behavior in solution. rsc.org This analysis is vital for designing ligands with specific three-dimensional structures for applications in asymmetric catalysis or as stereospecific molecular probes.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes and Advanced Functionalization Strategies

The synthesis of 2,9-dimethyl-1,10-phenanthrolin-5-amine is foundational to its exploration. While the parent compound, neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline), is readily prepared, the introduction of the 5-amino group presents a synthetic challenge that researchers are actively addressing. researchgate.net Current strategies often involve a multi-step sequence, typically starting with the nitration of the neocuproine backbone at the 5-position, followed by a reduction step to yield the desired amine.

Future research is focused on developing more direct and efficient synthetic methodologies. This includes exploring metal- and light-free C-H functionalization reactions, which have shown promise for the direct carbamoylation of phenanthrolines and could be adapted for amination. hw.ac.ukustc.edu.cn Such methods would be more atom-economical and environmentally benign.

Furthermore, the 5-amino group serves as a versatile handle for advanced functionalization. Future strategies will likely involve its conversion into a wide array of other functional groups, such as amides, sulfonamides, and imines (including Schiff bases), to fine-tune the electronic and steric properties of the ligand for specific applications. researchgate.net The development of a robust synthetic platform will be crucial for creating a library of derivatives for systematic structure-activity relationship studies.

Exploration of New Metal Complex Architectures and Enhanced Reactivity Profiles

The core of 1,10-phenanthroline (B135089) chemistry lies in its exceptional ability to form stable complexes with a wide range of metal ions. wikipedia.org The 2,9-dimethyl substitution in neocuproine derivatives introduces significant steric hindrance around the coordinating nitrogen atoms, which profoundly influences the geometry of the resulting metal complexes, often favoring tetrahedral or distorted coordination environments over the octahedral geometries seen with unsubstituted phenanthroline. wikipedia.orgnih.gov

The presence of the 5-amino group in 2,9-dimethyl-1,10-phenanthrolin-5-amine adds another layer of complexity and opportunity. This group can act as a secondary binding site, potentially leading to the formation of polynuclear or polymeric complexes with novel topologies. Moreover, the amino group can participate in hydrogen bonding, which can direct the self-assembly of complex supramolecular architectures. Research into cadmium and zinc complexes of similar phenanthroline ligands has already demonstrated the formation of topologically similar but geometrically distinct conformations. nih.gov

Future work will undoubtedly focus on synthesizing and characterizing a broader range of metal complexes with this ligand, involving metals from across the periodic table (e.g., Ru, Pt, Cd, Zn). wikipedia.orgnih.govnih.gov A key area of investigation will be how the interplay between the sterically demanding methyl groups and the electronically active amino group dictates the final architecture and, consequently, the reactivity of the metal center. For example, studies on iron complexes with 5-amino-1,10-phenanthroline have shown that the amino group can be readily oxidized, influencing the redox properties of the complex. chim.it

Expansion of Catalytic Scope and Efficiency in Sustainable Processes

Metal complexes of 1,10-phenanthroline and its derivatives are well-established as catalysts in a variety of organic transformations. dntb.gov.ua Copper complexes, in particular, have been widely used. The unique steric and electronic properties of 2,9-dimethyl-1,10-phenanthrolin-5-amine make it a highly attractive ligand for developing novel catalysts.

The steric bulk of the methyl groups can enhance catalyst stability and influence selectivity, while the 5-amino group offers a reactive site for catalyst immobilization. By anchoring the catalyst to a solid support (e.g., polymers, silica, or nanoparticles) via the amino group, it is possible to develop heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, a key principle of green chemistry.

Future research will likely explore the application of metal complexes of 2,9-dimethyl-1,10-phenanthrolin-5-amine in a wider range of catalytic reactions, including cross-coupling reactions, oxidation, and reduction processes. A significant goal will be to develop highly efficient and selective catalysts for sustainable chemical synthesis, potentially leveraging the unique electronic environment provided by the functionalized phenanthroline ligand. For instance, rhenium(I) complexes with neocuproine have been investigated for their luminescent properties and could be explored for photocatalytic applications. acs.org

Advanced Sensor Development for Specific Analytes and Environmental Monitoring

The intrinsic fluorescence of the phenanthroline core and its ability to form complexes with metal ions with distinct spectroscopic signatures make it an excellent platform for the development of chemical sensors. chim.it Derivatives of 1,10-phenanthroline have been successfully employed as "turn-off" fluorescence sensors for the detection of metal ions like Fe(II). researchgate.net

The 5-amino group on the 2,9-dimethyl-1,10-phenanthroline scaffold is particularly advantageous for sensor design. It can serve as a recognition site for specific analytes through hydrogen bonding or other non-covalent interactions. More importantly, the amino group allows for the covalent immobilization of the ligand onto sensor surfaces, such as electrodes or nanoparticles, creating robust and reusable sensing platforms. researchgate.netnih.gov For example, 5-amino-1,10-phenanthroline can be electropolymerized to form a conducting polymer film on an electrode surface. researchgate.net

Future research will focus on creating highly selective and sensitive sensors for a variety of analytes, including heavy metal ions, anions, and organic molecules. This will involve the rational design of the ligand and its integration into different sensor formats. The development of sensors for environmental monitoring is a particularly promising area, where the ability to detect pollutants at low concentrations is crucial. mdpi.com The use of amino-functionalized metal-organic frameworks (MOFs) for sensing is another emerging field where this ligand could find application. rsc.org

| Sensor Type | Target Analyte | Key Feature of Ligand | Potential Advantage |

| Fluorescence Sensor | Fe(II) | Forms non-fluorescent complex | High sensitivity and selectivity researchgate.net |

| Electrochemical Sensor | Various | Electropolymerization via amino group | Reusable and robust sensor platform researchgate.net |

| MOF-based Sensor | Glutamate, other biomolecules | Amino-functionalization for MOF construction | High sensitivity and selectivity in complex media rsc.org |

Deepening Mechanistic Understanding of Biological Interactions through Advanced In Vitro Models

Phenanthroline derivatives and their metal complexes have long been known to exhibit a range of biological activities, including antimicrobial and anticancer properties. mdc-berlin.dersc.org The mechanism of action often involves the interaction of these compounds with biomolecules such as DNA and proteins. wikipedia.orgresearchgate.net For instance, 1,10-phenanthroline is a known inhibitor of metallopeptidases. wikipedia.org The copper complex of neocuproine has been shown to be a potent cytotoxin, with its activity being copper-dependent. nih.gov

The 5-amino derivative of 2,9-dimethyl-1,10-phenanthroline offers new avenues for investigating and modulating these biological interactions. The amino group can alter the compound's solubility, membrane permeability, and ability to form hydrogen bonds with biological targets. Furthermore, it provides a site for conjugation to biomolecules or drug delivery systems.

Future research will employ advanced in vitro models, such as specific cancer cell lines and co-culture systems, to elucidate the detailed mechanisms of action. mdc-berlin.dersc.org Studies will aim to understand how the compound affects cellular processes like apoptosis, cell cycle progression, and signal transduction pathways. Understanding these interactions at a molecular level is crucial for the rational design of new therapeutic agents with improved efficacy and reduced side effects. The development of novel antagonists for specific receptors is also an active area of research for related amino-functionalized compounds. rsc.org

Integration into Advanced Materials and Optoelectronic Devices (e.g., OLEDs, Photosensitizers)

The rigid, planar structure and rich photophysical properties of the phenanthroline system make it an attractive building block for advanced materials and optoelectronic devices. chim.it Metal complexes of phenanthroline derivatives are known to be luminescent and have been explored for applications in organic light-emitting diodes (OLEDs) and as photosensitizers.

The 2,9-dimethyl-1,10-phenanthrolin-5-amine ligand is particularly well-suited for these applications. The 2,9-dimethyl substitution can prevent the formation of non-emissive excimers in the solid state, a common issue in OLEDs. The 5-amino group provides a convenient point of attachment for incorporating the ligand into larger polymeric structures or for grafting it onto conductive or emissive materials. For example, rhenium(I) complexes with neocuproine have been shown to exhibit deep red to near-infrared emission, which is highly desirable for applications in night-vision technologies and bio-imaging. acs.org

Future research will focus on the design and synthesis of novel metal complexes and polymers incorporating this ligand with tailored photophysical properties. The goal is to develop new materials for more efficient and stable OLEDs, as well as highly effective photosensitizers for applications in photodynamic therapy and solar energy conversion. The ability to electropolymerize amino-phenanthroline derivatives also opens the door to creating new conductive and electroactive materials with potential applications in batteries and supercapacitors. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2,9-dimethyl-1,10-phenanthrolin-5-amine?

The synthesis typically involves amination of precursor compounds. For example, 5-nitro-1,10-phenanthroline derivatives can be synthesized via amination using ethanol and dioxane as solvents, followed by purification via chromatography (e.g., combi flash with ethyl acetate/dichloromethane) . Modifications to the parent 2,9-dimethyl-1,10-phenanthroline framework often employ nitro-group reduction or substitution at position 5, with yields influenced by reaction time, temperature, and solvent choice .

Q. How is the compound characterized using spectroscopic and crystallographic methods?